Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C10H7FO2S and a molecular weight of 210.23 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and fluorine atoms. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate typically involves the fluorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 6-fluorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved often include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
2-Fluorobenzo[b]thiophene: Lacks the ester functional group present in Methyl 6-fluorobenzo[b]thiophene-2-carboxylate.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an ester functional group, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-52-2 | |
Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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